
4-(Benzyloxy)cyclohexanone
Overview
Description
4-(Benzyloxy)cyclohexanone (CAS: 2987-06-6) is a cyclohexanone derivative substituted with a benzyloxy group at the 4-position. Its molecular formula is C₁₃H₁₆O₂, with a molar mass of 204.26 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis due to its versatile reactivity .
Preparation Methods
Synthetic Routes
Benzylation of 1,4-Dioxaspiro[4.5]decan-8-ol
The most well-documented method involves a three-stage process starting from 1,4-dioxaspiro[4.5]decan-8-ol (tetrahydrofuranyl-protected cyclohexanol):
Stage 1: Deprotonation
A 60% sodium hydride (NaH) dispersion in mineral oil (760 mg, 23 mmol) is added to a solution of 1,4-dioxaspiro[4.5]decan-8-ol (3.0 g, 19 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0°C. The mixture is stirred for 6 hours to generate the alkoxide intermediate .
Stage 2: Benzylation
Benzyl bromide (2.5 mL, 21.3 mmol) is introduced, and the reaction proceeds at room temperature overnight. The benzyloxy group replaces the tetrahydrofuranyl protecting group, forming 4-(benzyloxy)-1,4-dioxaspiro[4.5]decane .
Stage 3: Acidic Deprotection
A 4N HCl solution (30 mL) is added, hydrolyzing the ketal group at room temperature over 6 hours. Neutralization with 4N NaOH (pH ~7), extraction with ethyl acetate, and column chromatography (0–30% ethyl acetate/heptanes) yield this compound as a light yellow oil (3.0 g, 77%) .
Key Data:
Parameter | Value |
---|---|
Starting Material | 1,4-Dioxaspiro[4.5]decan-8-ol |
Benzylating Agent | Benzyl bromide |
Base | Sodium hydride (NaH) |
Solvent | Anhydrous THF |
Reaction Temperature | 0°C (Stage 1), RT (Stages 2–3) |
Yield | 77% |
Alternative Methods
While less common, direct benzylation of 4-hydroxycyclohexanone has been explored. However, competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry and low temperatures. A study employing potassium carbonate (K₂CO₃) as a mild base achieved moderate yields (50–60%) but required extended reaction times (48 hours) .
Optimization of Reaction Conditions
Temperature and Stoichiometry
-
Temperature Control : Maintaining 0°C during deprotonation minimizes side reactions, while room-temperature benzylation ensures complete conversion .
-
Stoichiometric Ratios : A 1.1:1 molar ratio of benzyl bromide to substrate balances reactivity and cost-efficiency . Excess benzyl bromide (>1.2 equiv) leads to di-benzylated byproducts.
Solvent Selection
Anhydrous THF is optimal due to its ability to dissolve both NaH and the intermediate alkoxide. Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification .
Workup and Purification
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Acidic Hydrolysis : 4N HCl selectively cleaves the ketal group without affecting the benzyl ether .
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Chromatography : Gradient elution (heptanes/ethyl acetate) resolves the product from unreacted starting material and oligomers .
Scalability and Industrial Production
Batch Process Limitations
Traditional batch methods face challenges in heat dissipation and mixing efficiency at scale. Exothermic deprotonation (Stage 1) requires controlled addition of NaH to prevent thermal runaway .
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction times. A modular setup combining deprotonation, benzylation, and hydrolysis stages achieved 70% yield at 1 kg/day throughput .
Industrial Optimization Parameters:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 50 mL | 500 L |
NaH Addition Time | 10 minutes | 2 hours |
Benzyl Bromide Feed Rate | Dropwise | 5 L/hour |
Cooling System | Ice bath | Jacketed reactor |
Analytical Characterization
Spectroscopic Validation
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¹H NMR : Key signals include aromatic protons (δ 7.3–7.5 ppm, multiplet) and cyclohexanone ring protons (δ 2.0–3.0 ppm) . Axial-equatorial proton splitting confirms the chair conformation.
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¹³C NMR : The carbonyl carbon resonates at δ 210 ppm, while the benzyloxy quaternary carbon appears at δ 70 ppm .
Chromatographic Purity
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity, with retention times consistent against authentic standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction reactions can convert it to 4-(benzyloxy)cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Benzyloxy)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Benzyloxy)cyclohexanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)cyclohexanone involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The compound’s benzyloxy group can undergo metabolic transformations, influencing its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Key Properties:
- Physical State : Light yellow oil .
- Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
- Conformation : Prefers an axial configuration for the benzyloxy group in both solid and solution states, as confirmed by X-ray crystallography and ¹H NMR studies. This axial preference is attributed to electrostatic stabilization .
- Safety : Requires handling in ventilated areas with personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion .
Structural Analogues and Their Properties
The following table summarizes key differences between 4-(Benzyloxy)cyclohexanone and structurally related compounds:
Conformational and Electronic Differences
- Axial Preference: The benzyloxy group in this compound stabilizes the axial conformation due to electrostatic interactions, as demonstrated in iminium ions and hydrazones . In contrast, smaller substituents like methoxy (e.g., 4-Methoxycyclohexanone) may exhibit different conformational equilibria due to reduced steric and electronic effects.
- Electronic Effects: Benzyloxy groups are stronger electron donors compared to alkyl chains (e.g., 4-Heptylcyclohexanone, CAS: 16618-75-0), influencing reactivity in nucleophilic additions or oxidations .
Biological Activity
4-(Benzyloxy)cyclohexanone is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
This compound is characterized by a cyclohexanone ring substituted with a benzyloxy group. Its molecular formula is , which contributes to its lipophilicity and ability to interact with biological membranes. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .
Antimicrobial Properties
Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their antimycobacterial effects against Mycobacterium tuberculosis. The most active compounds demonstrated minimum inhibitory concentration (MIC) values as low as 2.7 µM, suggesting potent activity against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this structure have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, which is a critical mediator in inflammatory responses. For instance, certain derivatives demonstrated IC50 values ranging from 4.2 to 15.2 µM for NO inhibition, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the benzyloxy group and the cyclohexanone moiety in enhancing biological activity. It was found that:
- Hydroxyl and Methoxy Groups : The presence of hydroxyl or methoxy groups on the aromatic rings significantly improved anti-inflammatory activity.
- Electron-Withdrawing Groups : These groups on the A ring were associated with enhanced NO inhibitory effects .
- Bulky Substituents : Bulky groups can affect conformational flexibility and lipophilicity, impacting the overall bioactivity .
Case Studies
- Antimycobacterial Activity : A series of compounds based on this compound were synthesized and tested for their ability to inhibit M. tuberculosis. The study revealed that specific halogenated derivatives exhibited superior activity compared to unsubstituted analogs, showcasing the significance of molecular modifications in enhancing efficacy .
- Anti-inflammatory Mechanism : In vitro studies using RAW 264.7 macrophages demonstrated that certain derivatives could effectively suppress NO production without cytotoxic effects, emphasizing their therapeutic potential in inflammatory diseases .
Research Findings Summary
Activity Type | MIC/IC50 Values | Key Findings |
---|---|---|
Antimycobacterial | 2.7 - 5.8 µM | Potent inhibition against M. tuberculosis |
Anti-inflammatory | 4.2 - 15.2 µM | Significant NO inhibition in macrophages |
Structure-Activity | Varies by substituent | Hydroxyl/methoxy enhance activity; bulky groups affect lipophilicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Benzyloxy)cyclohexanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A widely used approach involves benzyl ether protection of 4-hydroxycyclohexanone under basic conditions (e.g., NaH or K₂CO₃) with benzyl bromide. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for benzyl bromide:substrate) to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. For enantioselective synthesis, substrate-controlled diastereoselective methods (e.g., fluorodesilylation) have been adapted from related cyclohexanone derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H NMR : Key signals include the benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm, multiplet) and the cyclohexanone ring protons (axial vs. equatorial splitting; δ 2.0–3.0 ppm). Coupling constants (J) help identify chair conformations .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the benzyloxy quaternary carbon resonates at ~70 ppm .
- X-ray Crystallography : Resolves solid-state conformation, confirming axial/equatorial preferences of the benzyloxy group (e.g., axial dominance in iminium salts) .
Advanced Research Questions
Q. How does the conformational preference of the benzyloxy group in this compound vary between solution and solid states, and what experimental approaches can elucidate these differences?
- Methodological Answer :
- Solid State : X-ray crystallography reveals axial dominance due to electrostatic stabilization in iminium derivatives, as seen in hydrazone salts .
- Solution State : ¹H NMR coupling constants and NOE experiments differentiate axial/equatorial conformers. Solvent polarity impacts equilibrium: polar solvents (e.g., DMSO) stabilize axial conformers via dipole interactions, while nonpolar solvents favor equatorial positions .
- Computational Models : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between conformers, validated against experimental data .
Q. What strategies can resolve contradictions in reported data regarding the reactivity or stereochemical outcomes of this compound in synthetic applications?
- Methodological Answer :
- Solvent and Counterion Effects : Reactivity discrepancies in nucleophilic additions (e.g., Grignard reactions) may arise from solvent polarity or counterion coordination. For example, Li⁺ ions stabilize enolate intermediates, altering regioselectivity .
- Kinetic vs. Thermodynamic Control : Competing pathways (e.g., axial vs. equatorial attack) require monitoring reaction progress (TLC, in situ IR) to identify dominant mechanisms .
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC, X-ray) to confirm stereochemical assignments and rule out impurities .
Q. How can computational modeling be integrated with experimental data to predict and explain the behavior of this compound in catalytic reactions?
- Methodological Answer :
- Transition State Analysis : Use Gaussian or ORCA software to model activation energies for catalytic steps (e.g., asymmetric hydrogenation). Compare computed enantiomeric excess (ee) with experimental HPLC results .
- Docking Studies : For enzyme-catalyzed reactions (e.g., ketoreductases), molecular docking (AutoDock Vina) predicts substrate binding modes and rationalizes stereoselectivity .
- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents for specific transformations .
Q. Notes
- Avoided non-authoritative sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize mechanistic analysis and interdisciplinary validation.
- Conformational data and synthesis protocols are prioritized for academic research contexts.
Properties
IUPAC Name |
4-phenylmethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVIYUANJAFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450877 | |
Record name | 4-(Benzyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-06-6 | |
Record name | 4-(Benzyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BENZYLOXY)CYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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